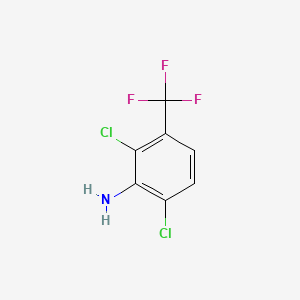
2,6-Dichloro-3-(trifluoromethyl)aniline
概要
説明
2,6-Dichloro-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4Cl2F3N and its molecular weight is 230.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that this compound is used as an intermediate in the production of pesticides , suggesting that its targets could be enzymes or proteins essential for the survival of pests.
Mode of Action
As an intermediate in pesticide production , it may interact with its targets, leading to inhibition of essential biological processes in pests
Biochemical Pathways
Given its use in pesticide production , it’s plausible that it affects pathways crucial for pest survival, leading to their eradication. More detailed studies are required to identify these pathways and their downstream effects.
Result of Action
As an intermediate in pesticide production , it’s likely that its action results in the disruption of essential biological processes in pests, leading to their death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-3-(trifluoromethyl)aniline. For instance, the compound should be stored in a dry, cool, and well-ventilated place under an inert atmosphere . Moreover, exposure levels and the presence of other chemicals can affect its action
生物活性
2,6-Dichloro-3-(trifluoromethyl)aniline is a compound of significant interest due to its diverse biological activities and applications in various fields, particularly in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of both chlorine and trifluoromethyl groups contributes to its unique chemical properties and biological activities. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the pharmacokinetic profiles of compounds.
1. Antimicrobial Activity
Research has demonstrated that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that various trifluoromethyl-substituted anilines possess antibacterial activity against a range of pathogens, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds can be as low as 4.88 µg/mL, indicating potent antimicrobial effects .
2. Anticancer Properties
The anticancer activity of this compound has been explored in several studies. Compounds with similar structures have been tested against various human cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, certain derivatives have shown IC50 values lower than 50 µM, suggesting they may be more effective than traditional chemotherapeutics like Doxorubicin .
3. Inhibition of Protein Kinases
The compound has also been studied for its role as an inhibitor of protein kinases, particularly in the context of cancer therapy. Inhibitors targeting vascular endothelial growth factor (VEGF) receptor tyrosine kinase have been highlighted for their potential to impede tumor angiogenesis . The incorporation of the trifluoromethyl group enhances the binding affinity to these targets.
Case Study 1: Synthesis and Activity Correlation
In a study focused on the structure-activity relationship (SAR), various halogenated anilines were synthesized to evaluate their biological activities. The introduction of the trifluoromethyl group was found to significantly enhance metabolic stability and bioactivity compared to non-fluorinated analogs. This was particularly evident in assays measuring antagonistic activity at P2X3 receptors, where trifluoromethyl derivatives exhibited up to tenfold increases in potency .
Case Study 2: Environmental Impact
Another important aspect of this compound is its application in agrochemicals as an intermediate for insecticides like Fipronil. Research has indicated that while these compounds are effective against pests, their environmental persistence raises concerns regarding ecological impact . Efforts are being made to optimize synthesis methods to reduce waste and improve sustainability.
特性
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCROTQPQZXJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














